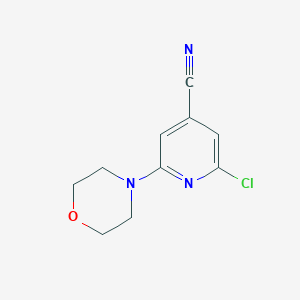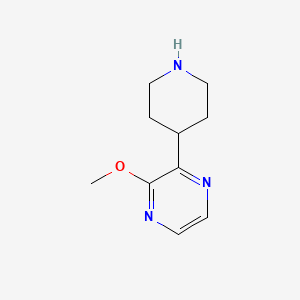
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Vue d'ensemble
Description
2-Chloro-6-morpholin-4-yl-isonicotinonitrile is a chemical compound with the molecular formula C10H10ClN3O It is a derivative of isonicotinonitrile, featuring a chloro substituent at the 2-position and a morpholine ring at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-morpholin-4-yl-isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the morpholine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-6-morpholin-4-yl-isonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.
Chemical Synthesis: As an intermediate in organic synthesis, it can be employed to construct more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity, while the chloro substituent can influence its reactivity and stability. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroisonicotinonitrile: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
6-Morpholin-4-yl-isonicotinonitrile:
2-Chloro-4-morpholin-4-yl-pyridine: Similar structure but with different positioning of the morpholine ring, leading to variations in chemical properties and applications.
Uniqueness
2-Chloro-6-morpholin-4-yl-isonicotinonitrile is unique due to the presence of both the chloro substituent and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-5-8(7-12)6-10(13-9)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXUINUUQGHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)




![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)



